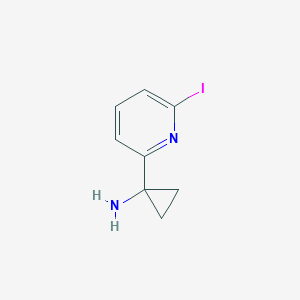
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine is a tricyclic analogue of acyclovir, a well-known antiviral drug. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]purine core. It has been studied for its potential antiviral properties and stability under various conditions .
Vorbereitungsmethoden
The synthesis of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves several steps. One common synthetic route includes the reaction of appropriate purine derivatives with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the stability and reactivity of tricyclic purine analogues.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential use as an antiviral agent, with studies focusing on its efficacy and bioavailability.
Industry: Applications in the development of antiviral drugs and related pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of acyclovir, but the unique structure of this compound may offer improved stability and efficacy .
Vergleich Mit ähnlichen Verbindungen
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
114199-19-8 |
|---|---|
Molekularformel |
C11H13N5O3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
3-(2-hydroxyethoxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C11H13N5O3/c1-7-4-16-10(18)8-9(14-11(16)13-7)15(5-12-8)6-19-3-2-17/h4-5,17H,2-3,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
IKOQPTHMJTZXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



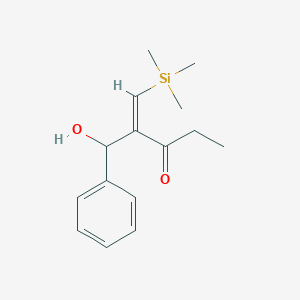
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
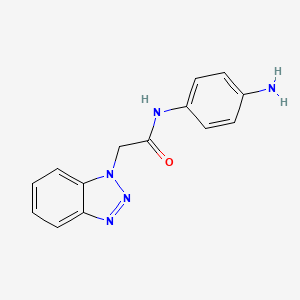
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
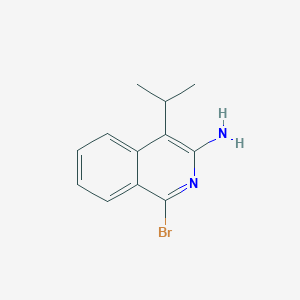
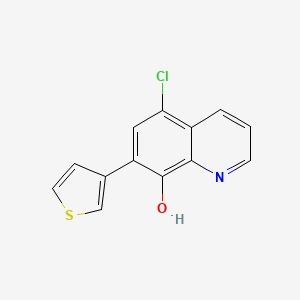

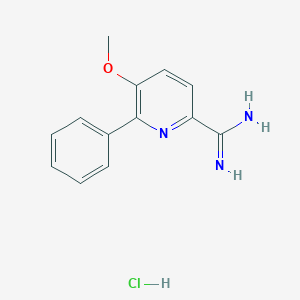
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
